1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine
Description
1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine is a secondary amine featuring a cyclopropyl group attached to a methanamine backbone and a 3,4-dimethylbenzyl substituent. Key structural characteristics include:
- Molecular formula: C₁₃H₁₉N
- Functional groups: Cyclopropyl ring (conferring conformational rigidity), tertiary amine, and aromatic 3,4-dimethylbenzyl group (imparting lipophilicity).
Synthesis of this compound typically involves reductive amination or nucleophilic substitution, as evidenced by methods described in European Patent EP 2 881 393 B1, which outlines routes for analogous compounds like 1-cyclopropyl-N-(cyclopropylmethyl)methanamine (yield: ~90%) .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-3-4-13(7-11(10)2)9-14-8-12-5-6-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI Key |
FZROFRZPJATHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2CC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine typically involves the reaction of cyclopropylamine with 3,4-dimethylbenzyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Scientific Research Applications
1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzyl Group
a) N-(2,4-Dimethylbenzyl) Derivatives
The compound N-(1-(cyclohexylcarbamoyl)cyclohexyl)-N-(2,4-dimethylbenzyl)picolinamide (AMG bis014-2) shares a dimethylbenzyl group but differs in substituent positions (2,4- vs. 3,4-dimethyl). This positional isomerism significantly impacts receptor binding; the 2,4-dimethyl analog demonstrated potent κ-opioid receptor affinity (Ki < 10 nM) in pharmacological studies .
b) Chlorinated Benzyl Analogs
(1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS 115816-31-4) replaces the dimethylbenzyl group with a 3-chlorophenyl substituent. This modification increases molecular weight (181.66 g/mol vs.
Cyclopropyl Group Modifications
a) 1-Cyclopropyl-N-(cyclopropylmethyl)methanamine (1-48)
This analog replaces the 3,4-dimethylbenzyl group with a cyclopropylmethyl chain. The absence of an aromatic ring reduces lipophilicity (clogP: ~1.2 vs. ~3.5 for the target compound), affecting membrane permeability and metabolic stability .
b) 1-(3-Methoxyphenyl)-N-(2-thienylmethyl)methanamine
Replacing the cyclopropyl group with a 3-methoxyphenyl ring introduces π-π stacking capabilities, which may enhance binding to aromatic-rich enzyme active sites (e.g., monoamine oxidases) .
Key Research Findings
- Synthetic Challenges : The target compound’s 3,4-dimethylbenzyl group complicates purification, as seen in lower yields (24–50%) for related analogs .
- Biological Relevance : Structural analogs with dimethylbenzyl groups (e.g., AMG bis014-2) show promise in CNS drug discovery due to balanced lipophilicity and receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
